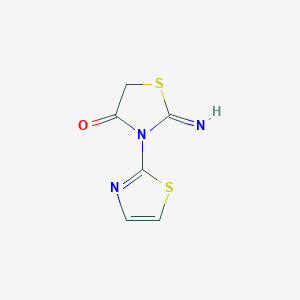

2-Imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

説明

Historical Context and Significance of Thiazolidinone Scaffolds in Modern Medicinal Chemistry

The thiazolidinone scaffold, a five-membered heterocyclic ring containing a sulfur atom, a nitrogen atom, and a carbonyl group, has been a cornerstone of medicinal chemistry for decades. researchgate.netump.edu.pl Research into these compounds dates back to the 1960s, and they have since been recognized as a "privileged scaffold," a term used to describe molecular structures that are capable of binding to multiple biological targets, thus exhibiting a wide range of biological activities. ump.edu.plindexcopernicus.com

The significance of the 4-thiazolidinone (B1220212) core, where the carbonyl group is at the fourth position, is underscored by its presence in numerous compounds with diverse pharmacological properties. researchgate.net Thiazolidinone derivatives have been extensively investigated and have shown a remarkable breadth of activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, antidiabetic, and anticonvulsant effects. nih.govnih.gov This wide-ranging bioactivity has cemented the thiazolidinone nucleus as a critical pharmacophore in drug discovery. nih.gov

The clinical relevance of this scaffold is exemplified by marketed drugs such as the thiazolidinedione class of antidiabetic agents, which includes pioglitazone (B448) and rosiglitazone. nih.govmdpi.com More recently, ponesimod, a drug containing a thiazolidin-4-one core, was approved for the treatment of multiple sclerosis. mdpi.com The enduring interest in this scaffold stems from its synthetic accessibility and the ease with which its structure can be modified at the 2, 3, and 5-positions, allowing chemists to fine-tune its biological and physicochemical properties for desired therapeutic outcomes. mdpi.comresearchgate.net

The Unique Structural Features and Chemical Versatility of 2-Imino-1,3-thiazolidin-4-one Derivatives

Within the broader family of thiazolidinones, the 2-imino-1,3-thiazolidin-4-one subclass possesses distinct structural and chemical characteristics that make it a particularly interesting subject for synthesis and biological evaluation. The key feature is the exocyclic imino (=NH) group at the C2 position, which differentiates it from other derivatives like thiazolidine-2,4-diones or 2-thioxo-4-thiazolidinones (rhodanines). nih.gov This imino group, along with the adjacent endocyclic nitrogen and the carbonyl group, creates a unique electronic environment and provides multiple sites for chemical modification.

The chemical versatility of the 2-imino-1,3-thiazolidin-4-one core is one of its most valuable attributes. The hydrogen atoms on the methylene (B1212753) group at the C5 position are active and can readily participate in condensation reactions, most notably the Knoevenagel condensation, with various aldehydes and ketones. nih.gov This reactivity allows for the straightforward introduction of a wide array of substituents at the C5 position, leading to the synthesis of 5-arylidene or 5-alkylidene derivatives, which have been shown to be crucial for biological activity. ump.edu.pl

Furthermore, the scaffold can be readily synthesized through several routes. A common and efficient method involves the cyclization of N-substituted thioureas with α-haloacetic acids or their esters. researchgate.net Multi-component reactions, which allow for the construction of the core in a single step from simple starting materials, have also been developed, offering a rapid and efficient way to generate molecular diversity. researchgate.net The ability to easily modify the substituents on the imino nitrogen (exocyclic) and the ring nitrogen at the N3 position, in addition to the C5 position, makes this scaffold an ideal template for creating large libraries of compounds for biological screening. mdpi.comnih.gov

Current Research Landscape and Academic Focus on 2-Imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one and Analogues

The current academic focus on this compound and its analogues centers on leveraging its unique hybrid structure for potential therapeutic applications, particularly as antifungal and anticancer agents. This specific molecule is a chemical hybrid that combines the 2-imino-thiazolidin-4-one core with a thiazole (B1198619) ring at the N3 position. The thiazole moiety itself is a known pharmacophore present in many biologically active compounds, making this combination particularly promising. mdpi.com

A significant area of research has been the synthesis of this class of compounds and the evaluation of their biological activities. One key synthetic strategy involves reacting a 2-amino-4-arylthiazole with chloroacetyl chloride to form an intermediate, which is then treated with potassium thiocyanate (B1210189) to induce cyclization and form the desired 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-one core. mdpi.comresearchgate.net

Subsequent research has focused on creating analogues by introducing various substituents, primarily through condensation reactions at the C5 position with different aromatic aldehydes. mdpi.com This has led to the creation of libraries of 5-arylidene derivatives.

Detailed Research Findings: Antifungal Activity

A notable study synthesized a series of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their 5-arylidene derivatives and screened them for antifungal activity against seven types of agricultural fungi. mdpi.comresearchgate.net The results indicated that the core structure itself possesses significant fungicidal effects. Specifically, compounds where the aryl group on the thiazole ring was a dichlorophenyl or a dichloro-fluorophenyl group showed the highest activity. researchgate.net The introduction of a 5-arylidene group, particularly one containing a nitro substituent, also yielded compounds with good activity. mdpi.com

| Compound Name | Substituent on Thiazole Ring (Ar) | Substituent at C5-position (Ar') | Reported Biological Activity |

|---|---|---|---|

| 2-Imino-3-[4-(2,4-dichlorophenyl)thiazol-2-yl]-thiazolidin-4-one | 2,4-Dichlorophenyl | -H | High fungicidal effect researchgate.net |

| 2-Imino-3-[4-(2,4-dichloro-5-fluorophenyl)thiazol-2-yl]-thiazolidin-4-one | 2,4-Dichloro-5-fluorophenyl | -H | High fungicidal effect researchgate.net |

| 5-(4-Nitrobenzylidene)-2-imino-3-[4-(4-chlorophenyl)thiazol-2-yl]-thiazolidin-4-one | 4-Chlorophenyl | 4-Nitrobenzylidene | Good fungicidal activity mdpi.com |

| 5-(2-Nitrobenzylidene)-2-imino-3-[4-(4-chlorophenyl)thiazol-2-yl]-thiazolidin-4-one | 4-Chlorophenyl | 2-Nitrobenzylidene | Good fungicidal activity mdpi.com |

Anticancer Research

In addition to antifungal research, analogues of this compound class are being explored for their potential in cancer therapeutics. Research has been conducted on 5-arylidene-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-ones as potential inhibitors of cell division cycle 25 (CDC25) phosphatases. nih.gov These enzymes are crucial for cell cycle progression, and their overexpression is common in many cancers, making them an attractive target for anticancer drugs. One study identified a 2-(thienothiazolylimino)-1,3-thiazolidin-4-one analogue that showed potent inhibitory activity against CDC25A, highlighting the potential of this scaffold in oncology research. nih.gov

The ongoing academic interest in this compound and its derivatives demonstrates the compound's value as a versatile scaffold for the development of new biologically active agents. The combination of two potent heterocyclic rings into a single molecule provides a rich platform for further investigation and optimization in medicinal chemistry.

Structure

3D Structure

特性

IUPAC Name |

2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3OS2/c7-5-9(4(10)3-12-5)6-8-1-2-11-6/h1-2,7H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPIJFOHIJJASY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=N)S1)C2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization Strategies and Structural Modifications of 2 Imino 3 1,3 Thiazol 2 Yl 1,3 Thiazolidin 4 One

Functionalization at the 5-Position of the Thiazolidinone Ring

The methylene (B1212753) group at the 5-position of the thiazolidinone ring is an active site, readily participating in reactions to introduce a variety of substituents. This position is a key target for structural diversification.

Knoevenagel Condensation for 5-Arylidene/Isatinylidene Derivatives

A primary strategy for functionalizing the C-5 position is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the active methylene group of the thiazolidinone ring with various aldehydes or ketones, leading to the formation of 5-substituted-ylidene derivatives.

The reaction is typically carried out by refluxing the parent 2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one with a selected aromatic or heteroaromatic aldehyde in a suitable solvent, such as glacial acetic acid, often with a catalyst like anhydrous sodium acetate. mdpi.comresearchgate.net The use of piperidine (B6355638) in ethanol (B145695) has also been reported for similar condensations. nih.gov This method has been successfully employed to synthesize a wide array of 5-arylidene derivatives. mdpi.comdoaj.org For instance, condensation with various substituted benzaldehydes yields the corresponding 5-benzylidene products. mdpi.com The reaction yields are notably influenced by the substituents on the aromatic aldehyde; aldehydes with nitro groups have been shown to produce good yields (50-75%). mdpi.comresearchgate.net

Similarly, condensation with isatin (B1672199) and its derivatives provides 5-isatinylidene-2-iminothiazolidin-4-ones, introducing a more complex heterocyclic system at the 5-position. researchgate.net This reaction broadens the structural diversity achievable from the core scaffold.

| Parent Compound | Carbonyl Compound | Catalyst/Solvent | Resulting Derivative | Ref |

| 2-Imino-3-(4-phenylthiazol-2-yl)-thiazolidin-4-one | 3-Nitrobenzaldehyde | NaOAc / AcOH | 5-(3-Nitrobenzylidene)-2-imino-3-(4-phenylthiazol-2-yl)-thiazolidin-4-one | mdpi.com |

| 2-Imino-3-(4-phenylthiazol-2-yl)-thiazolidin-4-one | 2-Nitrobenzaldehyde | NaOAc / AcOH | 5-(2-Nitrobenzylidene)-2-imino-3-(4-phenylthiazol-2-yl)-thiazolidin-4-one | researchgate.net |

| 2-Imino-3-(4-(p-chlorophenyl)thiazol-2-yl)-thiazolidin-4-one | 3-Nitrobenzaldehyde | NaOAc / AcOH | 5-(3-Nitrobenzylidene)-2-imino-3-(4-(p-chlorophenyl)thiazol-2-yl)-thiazolidin-4-one | researchgate.net |

| 2-Imino-3-(4-(p-nitrophenyl)thiazol-2-yl)-thiazolidin-4-one | 2-Chlorobenzaldehyde | NaOAc / AcOH | 5-(2-Chlorobenzylidene)-2-imino-3-(4-(p-nitrophenyl)thiazol-2-yl)-thiazolidin-4-one | researchgate.net |

| 3-Ethyl-2-(2,4,5-trifluoro-phenylimino)-thiazolidin-4-one | Various Aryl Aldehydes | Diisopropylethylamine / Ethanol | (5-Benzilidine)-3-Ethyl-2-(2,4,5-trifluoro-phenylimino)-thiazolidin-4-one derivatives | jetir.org |

| 2-Imino-3-(5-(S-allyl)-1,3,4-thiadiazol-2-yl)thiazolidin-4-one | Isatin | NaOAc / AcOH | 5-Isatinylidene-2-imino-3-(5-(S-allyl)-1,3,4-thiadiazol-2-yl)thiazolidin-4-one | researchgate.net |

Introduction of Spirocyclic Structures

Beyond condensation reactions, the 5-position can be incorporated into a spirocyclic system. Spiro compounds, characterized by two rings connected through a single common atom, offer unique three-dimensional structures. The synthesis of spiro-[indole-thiazolidine] derivatives is a notable example. nih.gov This is typically achieved through a multi-step process where an intermediate, such as an N-(2-oxo-1,2-dihydro-3’H-indol-3-ylidene) derivative, undergoes cyclo-condensation with a sulfur-containing reagent like mercaptoacetic acid. nih.gov This creates a spiro-fused system at the C-5 position of the newly formed thiazolidinone ring, significantly increasing the structural complexity and rigidity of the molecule.

Modifications and Substitutions on the Thiazolyl Moiety

The 3-(1,3-thiazol-2-yl) substituent is a defining feature of the core compound and offers significant opportunities for structural variation to explore structure-activity relationships.

| Aryl Substituent (Ar) on Thiazole (B1198619) Ring | Resulting Compound Name | Ref |

| Phenyl | 2-Imino-3-(4-phenylthiazol-2-yl)-1,3-thiazolidin-4-one | researchgate.net |

| p-Chlorophenyl | 2-Imino-3-(4-(p-chlorophenyl)thiazol-2-yl)-1,3-thiazolidin-4-one | researchgate.net |

| p-Nitrophenyl | 2-Imino-3-(4-(p-nitrophenyl)thiazol-2-yl)-1,3-thiazolidin-4-one | researchgate.net |

| 2,4-Dichloro-5-fluorophenyl | 2-Imino-3-(4-(2,4-dichloro-5-fluorophenyl)thiazol-2-yl)-1,3-thiazolidin-4-one | mdpi.com |

| 2,4-Dichlorophenyl | 2-Imino-3-(4-(2,4-dichlorophenyl)thiazol-2-yl)-1,3-thiazolidin-4-one | researchgate.net |

Replacement of the Thiazole Ring with Other Heteroaromatic Systems

A more profound modification involves the complete replacement of the thiazole ring with other heteroaromatic systems. This strategy aims to investigate the importance of the thiazole nucleus itself and to discover novel scaffolds. The synthetic pathway to the core compound, which involves the reaction of a heterocyclic amine with chloroacetyl chloride followed by cyclization with a thiocyanate (B1210189) salt, is adaptable to other heteroaryl amines. researchgate.net

For example, using 2-amino-5-substituted-1,3,4-thiadiazoles as starting materials leads to the formation of 2-imino-3-(1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one analogues. researchgate.net Similarly, employing 3-amino-5-methylisoxazole (B124983) can yield 2-((5-methylisoxazol-3-yl)imino)thiazolidin-4-one. researchgate.net This approach demonstrates the feasibility of incorporating a wide range of five- and six-membered heteroaromatic rings at the N-3 position of the thiazolidinone core, significantly expanding the chemical space for exploration.

Diversification of the Imino Group

The exocyclic imino group at the 2-position is another key site for derivatization. While the parent compound features a primary imino group (-C=NH), this group can be substituted with various alkyl or aryl moieties. This is generally achieved by modifying the synthetic route, for instance, by starting with an appropriately N,N'-disubstituted thiourea (B124793) instead of an N-monosubstituted thiourea.

For example, the synthesis of 2-(phenylimino) or 2-(isopropylimino) derivatives involves reacting an N-aryl or N-alkyl thiourea with a suitable reagent to form the thiazolidinone ring, resulting in a substituted imino group. nih.govgoogle.com The synthesis of 3-Ethyl-2-(2,4,5-trifluoro-phenylimino)-thiazolidin-4-one showcases the introduction of a substituted aryl group at this position. jetir.org These modifications alter the lipophilicity, hydrogen bonding capacity, and steric profile of the molecule around the 2-position of the thiazolidinone ring.

Molecular Mechanisms of Action and Pharmacological Target Identification

Enzyme Inhibition Studies (In Vitro and In Silico)

Derivatives of the 2-imino-1,3-thiazolidin-4-one core have been synthesized and evaluated against several key enzyme families implicated in various diseases. These studies reveal that modifications at the N-3 and C-5 positions of the thiazolidinone ring are crucial for modulating potency and selectivity.

The inhibition of human carbonic anhydrase (hCA) isoforms, particularly the cytosolic hCA II and the tumor-associated hCA IX, is a key strategy in treating conditions like glaucoma, edema, and certain cancers. While the thiazolidinone ring itself does not typically act as a primary zinc-binding group (ZBG), its derivatives have shown significant promise as CA inhibitors, often through hybrid-molecule design.

Table 1: Inhibition of Carbonic Anhydrase (hCA) Isoforms by Thiazolidin-4-one Derivatives

| Compound Class | Target Isoform | IC50 (nM) |

|---|---|---|

| Thiazolidin-4-one Derivatives | hCA I | 91 - 334.3 |

| Thiazolidin-4-one Derivatives | hCA II | 91 - 334.3 |

Inhibiting acetylcholinesterase, the enzyme responsible for degrading the neurotransmitter acetylcholine, is a primary therapeutic approach for Alzheimer's disease. Various derivatives of the 2-imino-thiazolidin-4-one scaffold have been identified as effective AChE inhibitors.

One study investigated a series of hybrids incorporating a 1,3,4-thiadiazole (B1197879) moiety. Within this series, substitutions on a benzylidene group at the C-5 position of the thiazolidinone ring significantly influenced activity. Specifically, compounds with a para-methyl or para-benzyloxy substituent were the most potent inhibitors. Another series of thiazolidin-4-ones, synthesized using 1-(2-aminoethyl)pyrrolidine, also showed promising results, with IC50 values in the low micromolar range against AChE extracted from rat brain tissue. These findings underscore the importance of the substituents on the thiazolidinone core for achieving potent AChE inhibition. nih.govmdpi.com

Table 2: Acetylcholinesterase (AChE) Inhibition by 2-Imino-thiazolidin-4-one Derivatives

| Compound Derivative | Target | pIC50 (mM) | IC50 (µM) |

|---|---|---|---|

| 2-((5-ethyl-1,3,4-thiadiazol-2-yl)imino)-5-(4-methylbenzylidene)thiazolidin-4-one (4o) | AChE | 1.30 ± 0.007 | - |

| 5-(4-(benzyloxy)benzylidene)-2-((5-ethyl-1,3,4-thiadiazol-2-yl)imino)thiazolidin-4-one (4i) | AChE | 1.22 ± 0.002 | - |

| Thiazinan-4-one derivative (6k) | Rat Hippocampus AChE | - | 4.46 |

| Thiazinan-4-one derivative (6a) | Rat Hippocampus AChE | - | 5.20 |

pIC50 is the negative logarithm of the IC50 value in molar concentration.

Protein tyrosine phosphatases (PTPs) are critical regulators of signaling pathways, and their inhibition is a target for diseases like diabetes, obesity, and cancer. Protein Tyrosine Phosphatase 1B (PTP1B) is a major negative regulator of insulin (B600854) and leptin signaling pathways.

A series of thiazolidin-4-one derivatives has been investigated as PTP1B inhibitors, demonstrating IC50 values in the micromolar range. Structure-activity relationship studies revealed that a hydrophobic heteroaryl ring and the presence of a nitro group were beneficial for potency. The compound 5-(Furan-2-ylmethylene)-2-(4-nitrophenylimino)thiazolidin-4-one was identified as a particularly potent competitive inhibitor. Molecular docking studies confirmed that these molecules bind effectively within the enzyme's active site, stabilized by hydrogen bonding and π-π stacking interactions. mdpi.comnih.gov Additionally, a distinct compound, 8-hydroxy-7-(6-sulfonaphthalen-2-yl)diazenyl-quinoline-5-sulfonic acid (NSC-87877), was identified as a potent inhibitor of Shp2, another important PTP, providing pharmacological evidence of its role in growth factor signaling pathways. nih.gov Limited information is available regarding the inhibition of LMW-PTP and JSP-1 by this specific class of compounds.

Table 3: Protein Tyrosine Phosphatase (PTP) Inhibition by Thiazolidin-4-one and Related Derivatives

| Compound | Target | IC50 (µM) |

|---|---|---|

| 5-(Furan-2-ylmethylene)-2-(4-nitrophenylimino)thiazolidin-4-one (17) | PTP1B | Micromolar Range |

| Exemplified Thiazole (B1198619) Derivative (WO 03048140) | PTP1B | 0.11 |

| NSC-87877 | Shp2 | Potent Inhibitor |

Cell Division Cycle 25 (CDC25) phosphatases are key enzymes that regulate the progression of the cell cycle and are frequently overexpressed in various cancers, making them attractive targets for anticancer drug development.

Specifically, a series of 2-(thienothiazolylimino)-1,3-thiazolidin-4-ones, which are structurally related to the core compound of interest, were synthesized and evaluated as CDC25 inhibitors. One derivative, compound 6, was found to inhibit CDC25A with moderate potency. The study also determined that the binding of this thiazolidinone derivative to the CDC25A protein was reversible. In cellular assays, this compound led to growth arrest in breast cancer cell lines, demonstrating the potential of this scaffold in targeting cell cycle progression. nih.gov

Table 4: Cell Division Cycle Phosphatase (CDC25A) Inhibition by a Thiazolidin-4-one Derivative

| Compound Derivative | Target | IC50 (µM) |

|---|---|---|

| 2-(thienothiazolylimino)-1,3-thiazolidin-4-one (Compound 6) | CDC25A | 6.2 ± 1.0 |

Protein kinases are a large family of enzymes that play central roles in cell signaling and are prominent targets in oncology. The 2-imino-thiazolidin-4-one scaffold and its isosteres (such as rhodanines) have been shown to be effective inhibitors of several kinases.

PIM Kinases: The PIM family of serine/threonine kinases is implicated in cell survival and proliferation in hematological malignancies. Several studies have identified thiazolidine (B150603) derivatives as potent, pan-PIM kinase inhibitors. Optimized 2-thioxothiazolidin-4-one analogs have achieved single-digit nanomolar IC50 values against all three PIM isoforms (PIM-1, PIM-2, PIM-3). researchgate.net Other derivatives have also shown high inhibitory activity against PIM-1 and PIM-2 kinases in the low micromolar range. mdpi.com

Multi-Tyrosine Kinases: This scaffold has also been utilized to develop inhibitors of receptor tyrosine kinases involved in tumor angiogenesis and growth.

c-Met and Ron: Quinoline-based thiazolidin-4-one derivatives have demonstrated potent inhibition of both c-Met and Ron kinases, with IC50 values in the sub-micromolar range. mdpi.com

VEGFR2 and EGFR: The thiazolidinone core is present in molecules designed as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR). nih.gov Thiazolidine-2,4-dione derivatives, a related class, have shown potent VEGFR-2 inhibition, with the most active compound having an IC50 of 0.079 µM. researchgate.net Other studies on thiazole and 4-thiazolidinone (B1220212) motifs have identified dual inhibitors of EGFR and BRAF V600E, as well as potent inhibitors of HER-2. mdpi.com

While the scaffold shows broad activity, specific data on its inhibition of Src, KDR, c-Kit, IGF-IR, and Abl is less detailed in the available literature.

Table 5: PIM Kinase Inhibition by Thiazolidin-4-one Derivatives

| Compound Derivative | Target | IC50 / EC50 |

|---|---|---|

| 2-thioxothiazolidin-4-one (Compound 17) | Pan-PIM (Cell-based) | 14 nM (EC50) |

| Compound 73d | PIM-2 | 0.976 µM (IC50) |

| Compound 73g | PIM-1 | 2.962 µM (IC50) |

Table 6: Multi-Tyrosine Kinase Inhibition by Thiazolidin-4-one Derivatives

| Compound Derivative | Target | IC50 (µM) |

|---|---|---|

| Quinoline-based (Compound 44) | Ron | 0.122 |

| Quinoline-based (Compound 44) | c-Met | 0.382 |

| Thiazolidine-2,4-dione (Compound 22) | VEGFR-2 | 0.079 |

| Thiazole-containing (Compound 4) | EGFR | 0.09 |

| Thiazole-containing (Compound 4) | HER-2 | 0.42 |

The shikimate pathway is essential for bacteria, fungi, and plants but is absent in mammals, making its enzymes attractive targets for novel antimicrobial agents. Shikimate kinase is the fifth enzyme in this pathway. A review of the available scientific literature did not yield specific studies on the inhibition of shikimate kinase by compounds based on the 2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one scaffold. Research in this area has tended to focus on other chemical classes, such as benzimidazole (B57391) derivatives, for targeting this enzyme.

Receptor Agonism/Antagonism (In Vitro and In Silico)

Studies have revealed that derivatives of the 2-imino-thiazolidin-4-one scaffold are potent agonists for the Sphingosine-1-Phosphate 1 (S1P1) receptor. researchgate.netacs.orgnih.gov This agonism is a key mechanism driving the pharmacological effects observed with these compounds.

The discovery and optimization of 2-imino-thiazolidin-4-one derivatives have identified them as a novel class of potent and orally active S1P1 receptor agonists. researchgate.netacs.orgnih.gov The S1P1 receptor is a G-protein coupled receptor that plays a crucial role in the egress of T-lymphocytes from the thymus and lymphoid organs. researchgate.netacs.orgnih.gov Agonism of this receptor leads to the sequestration of lymphocytes, a mechanism that is of significant interest for the treatment of autoimmune disorders. researchgate.netacs.orgnih.gov

One notable compound from this series, identified as ACT-128800 (also known as Ponesimod), emerged as a potent and selective S1P1 receptor agonist that has undergone clinical development. researchgate.netacs.orgnih.gov In preclinical studies, this compound demonstrated a dose-dependent reduction in circulating lymphocytes. researchgate.netacs.org

Ligand-Target Interaction Profiling and Binding Assays

The interaction of 2-imino-thiazolidin-4-one derivatives with the S1P1 receptor has been characterized through various in vitro assays. These assays are crucial for determining the potency and selectivity of these compounds. The primary methods used include radioligand binding assays and functional assays that measure G-protein activation.

Structure-activity relationship (SAR) studies have been instrumental in optimizing the affinity and activity of this class of compounds for the S1P1 receptor. researchgate.netacs.orgnih.gov These studies involve systematic modifications of the 2-imino-thiazolidin-4-one scaffold to identify key structural features that govern its interaction with the receptor.

The following table summarizes the activity of a representative 2-imino-thiazolidin-4-one derivative, ACT-128800, at the S1P1 receptor.

| Compound | Assay Type | Receptor | Activity (EC50) |

| ACT-128800 | GTPγS Binding | Human S1P1 | 0.4 nM |

This table presents a summary of the in vitro activity of ACT-128800, a key derivative of the 2-imino-thiazolidin-4-one class, at the human S1P1 receptor as determined by a GTPγS binding assay.

Structure Activity Relationship Sar Studies and Pharmacophore Modeling

Elucidating Structural Determinants for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies have been pivotal in identifying the key structural modifications that govern the efficacy and selectivity of 2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one derivatives across various biological targets.

Fungicidal Activity: Research into the antifungal properties of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones has provided specific SAR insights. The nature of the substituent on the aryl ring attached to the thiazole (B1198619) moiety significantly influences fungicidal effects. For instance, derivatives with electron-withdrawing groups, such as di-chloro and fluoro substitutions on the phenyl ring, have demonstrated higher fungicidal activity. mdpi.comresearchgate.net Specifically, 2-imino-3-(2,4-dichlorophenylthiazol-2-yl)-4-thiazolidione and 2-imino-3-(2,4-dichloro-5-fluorophenylthiazol-2-yl)-4-thiazolidinone showed pronounced fungicidal effects against a range of agricultural fungi. mdpi.comresearchgate.net

Furthermore, modification at the 5-position of the thiazolidin-4-one ring, typically through condensation with aromatic aldehydes to form 5-arylidene derivatives, also modulates activity. The introduction of a 5-arylidene moiety often enhances the biological properties of the parent compound. orientjchem.org For example, 5-arylidene derivatives showed considerably greater antibacterial efficacy compared to the parent 2-(thiazol-2-ylimino) thiazolidin-4-one, indicating that this moiety plays a crucial role in enhancing antimicrobial properties. orientjchem.org

| Compound | Ar (Substituent on Thiazole) | Ar' (Substituent on 5-ylidene) | Inhibition % at 50 ppm (Fusarium graminearum) | Inhibition % at 50 ppm (Pyricularia oryzae) |

|---|---|---|---|---|

| 1a | Phenyl | - | 25.4 | 31.6 |

| 1b | 4-Chlorophenyl | - | 30.1 | 35.4 |

| 1c | 4-Methylphenyl | - | 22.5 | 28.7 |

| 1d | 2,4-Dichlorophenyl | - | 65.8 | 68.9 |

| 1e | 2,4-Dichloro-5-fluorophenyl | - | 70.2 | 73.5 |

| 2a | Phenyl | 4-Nitrophenyl | 45.6 | 48.9 |

| 2d | 4-Chlorophenyl | 4-Nitrophenyl | 50.2 | 53.7 |

| 2h | 2,4-Dichlorophenyl | 4-Nitrophenyl | 75.3 | 78.1 |

| 2j | 2,4-Dichlorophenyl | 2-Chlorophenyl | 68.9 | 71.3 |

S1P Receptor Agonism: Detailed SAR studies on the 2-imino-thiazolidin-4-one scaffold have led to the discovery of potent and selective sphingosine-1-phosphate (S1P) receptor agonists. acs.org For S1P4 receptor agonists, it was found that bulky alkyl groups are tolerated at the 2-imino position, while the substituent at the N-3 position of the thiazolidinone ring appears to engage in a lipophilic interaction within a smaller binding pocket. nih.gov This highlights the differential importance of substitutions at various points on the scaffold for achieving receptor selectivity.

Antimicrobial and Antibiofilm Activity: The nature of the substituent on the aryl rings is a key determinant of antimicrobial potency. Studies on 2,3-diaryl-thiazolidin-4-ones revealed that the presence of a nitro group at the 4-position of one benzene (B151609) ring, combined with a 4-chloro substituent on another, favored antibacterial activity. mdpi.com For antibiofilm activity against S. epidermidis, the presence of a halogenphenyl substituent on the thiazolidine (B150603) ring was identified as an important factor. nih.gov

Identification of Critical Pharmacophoric Features for Target Engagement

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. For the this compound scaffold, several key pharmacophoric features have been recognized. mdpi.comnih.gov

The thiazolidin-4-one ring is considered a "privileged scaffold" in medicinal chemistry, forming the core of the pharmacophore. nih.govnih.gov Its structural integrity is often essential for activity. Key features for target engagement typically include:

Hydrogen Bond Acceptors/Donors: The carbonyl group (C=O) at position 4 and the imino group (-C=NH) at position 2 of the thiazolidinone ring are critical hydrogen bond acceptors and donors, respectively. Modeling studies have suggested that hydrogen bond interactions with amino acid residues in the target's active site are crucial for binding. mdpi.com

Aromatic/Hydrophobic Regions: The thiazole ring and any aryl substituents attached to the core structure provide essential aromatic and hydrophobic regions that can engage in π-π stacking or hydrophobic interactions with the target protein.

Conformational Geometry: The specific stereochemistry of the molecule can be critical. For certain S1P4 receptor agonists, it has been suggested that the Z-configuration of the 2-alkylimino functionality may be a strict requirement for binding, as conformationally restricted analogs with an E-geometry were inactive. nih.gov Replacing the 2-(methylimino)thiazolidin-4-one head with other groups, such as thiazolidine-2,4-dione, led to a complete loss of activity, underscoring its role as an essential pharmacophoric element for that specific target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches

QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. These models help in predicting the activity of new compounds and in understanding the physicochemical properties that drive potency.

2D-QSAR: Two-dimensional QSAR models have been developed for various 4-thiazolidinone (B1220212) derivatives to correlate their antimicrobial and antitubercular activities with specific molecular descriptors. stmjournals.innih.govresearchgate.net For antimicrobial activity, electronic factors such as the heat of formation (HF), dipole energy, and electronic energy, along with steric factors like the principal moment of inertia, showed a strong correlation with biological activity. stmjournals.in In a QSAR study on antitubercular thiazolidine-4-one derivatives, descriptors related to polarizability (MLFER_S), electronegativities (GATSe2), and surface area contributions were found to be positively correlated with activity. nih.govresearchgate.net This suggests that high polarizability and the presence of halogen atoms in the derivatives can increase antitubercular potency. nih.govresearchgate.net

3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide more detailed insights by analyzing the 3D fields surrounding the molecules. A 3D-QSAR study on a series of 61 2-imino-thiazolidin-4-one derivatives as S1P1 receptor agonists yielded robust and predictive models. nih.gov

The CoMFA model demonstrated high predictive capacity, with steric and electrostatic fields contributing 54.5% and 45.5%, respectively, to the variance in activity. nih.gov The CoMSIA model provided further detail, breaking down the contributions as follows:

Steric field: 12.5%

Electrostatic field: 29.0%

Hydrophobic field: 30.3%

Hydrogen-bond donor field: 28.2%

These models indicate that for S1P1 receptor agonism, hydrophobic and electrostatic interactions, along with hydrogen-bond donor capabilities, are the most critical factors influencing the biological activity of this class of compounds. nih.gov Such QSAR models serve as a valuable guide for the rational design of new, more potent derivatives.

Computational Chemistry and in Silico Methodologies

Molecular Docking for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the potential mechanism of action of a compound by identifying its binding affinity and interactions with the active site of a biological target.

In studies involving thiazolidin-4-one derivatives, molecular docking has been employed to investigate their interactions with various protein targets. For instance, various 2,3-diaryl-thiazolidin-4-ones have been docked against microbial enzymes to elucidate their antimicrobial activity. These studies often reveal key hydrogen bonding and hydrophobic interactions that contribute to the binding affinity. While specific docking studies for 2-Imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one are not extensively documented in publicly available literature, the general principles observed for the thiazolidin-4-one scaffold are applicable. The imino group, the thiazole (B1198619) ring, and the thiazolidinone core of the title compound all present potential sites for interaction with amino acid residues within a protein's active site.

A representative molecular docking study on a related thiazolidin-4-one derivative against a hypothetical protein target is summarized in the table below. This data illustrates the type of information that can be obtained from such an analysis.

| Protein Target | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| Tyrosine Kinase | -8.5 | LEU632, VAL640 | Hydrophobic |

| ASP721, GLU661 | Hydrogen Bond | ||

| PHE723 | Pi-Pi Stacking |

This table is a representative example based on docking studies of similar thiazolidin-4-one derivatives and does not represent data for this compound itself.

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. researchgate.net These calculations can provide insights into molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's chemical behavior and its potential to interact with biological systems. nih.gov

For thiazolidin-4-one derivatives, DFT calculations have been used to determine their optimized geometries and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important, as the energy gap between them indicates the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

The electronic properties of the this compound scaffold, as inferred from studies on related compounds, are summarized below.

| Parameter | Description | Typical Value Range for Thiazolidin-4-ones |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | -6.0 to -7.0 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | -1.5 to -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. | 4.0 to 5.0 eV |

| Dipole Moment | Measure of the polarity of the molecule. | 2.0 to 4.0 Debye |

These values are representative and based on DFT calculations of various thiazolidin-4-one derivatives. The exact values for this compound may vary.

In Silico Prediction of Molecular Properties and Bioactivity Scores

In silico tools are widely used to predict the molecular properties and potential biological activities of compounds before they are synthesized and tested in the lab. These predictions are based on the chemical structure of the molecule and are valuable for prioritizing compounds with favorable characteristics for further development.

For the thiazolidin-4-one class of compounds, various molecular properties and bioactivity scores have been calculated using computational models. These properties are often evaluated against established criteria for drug-likeness, such as Lipinski's Rule of Five. Bioactivity scores, which predict the likelihood of a compound being active against a particular class of biological targets (e.g., GPCR ligands, ion channel modulators, kinase inhibitors), are also commonly assessed.

The predicted molecular properties and bioactivity scores for a compound with the core structure of this compound are presented in the following table.

| Molecular Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | ~227 g/mol | Yes (< 500) |

| LogP (octanol/water partition coefficient) | ~1.5 - 2.5 | Yes (< 5) |

| Hydrogen Bond Donors | 1 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 4 | Yes (≤ 10) |

| Bioactivity Score | Predicted Value |

| GPCR Ligand | ~ -0.2 |

| Ion Channel Modulator | ~ -0.3 |

| Kinase Inhibitor | ~ 0.1 |

| Nuclear Receptor Ligand | ~ -0.5 |

| Protease Inhibitor | ~ -0.4 |

| Enzyme Inhibitor | ~ 0.2 |

These values are estimations based on in silico predictions for the core thiazolidin-4-one scaffold and may not reflect the exact values for the specified compound.

Analytical and Spectroscopic Characterization of 2 Imino 3 1,3 Thiazol 2 Yl 1,3 Thiazolidin 4 One Derivatives

Spectroscopic Techniques for Structural Elucidation (IR, ¹H NMR, ¹³C NMR, MS, ¹³C-DEPT-135)

Spectroscopic analysis is fundamental for the structural elucidation of organic compounds. Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are routinely employed to confirm the successful synthesis of 2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one derivatives. mdpi.comnanobioletters.comresearchgate.net

Infrared (IR) Spectroscopy is utilized to identify the presence of key functional groups within the molecule. The IR spectra of these derivatives consistently show characteristic absorption bands that confirm the formation of the thiazolidinone ring and the presence of the imino group. For instance, the spectrum of 2-Imino-3-[4-(2,4-dichloro-5-fluorophenyl)thiazol-2-yl]-thiazolidin-4-one displays prominent peaks at 1710 cm⁻¹ corresponding to the carbonyl group (C=O) of the thiazolidinone ring, 1650 cm⁻¹ for the imino group (C=N), and a band at 3180 cm⁻¹ for the N-H stretching vibration. mdpi.comresearchgate.net

Interactive Data Table: Characteristic IR Absorption Bands (cm⁻¹) for 2-Imino-3-(arylthiazol-2-yl)-thiazolidin-4-one Derivatives

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference Compound Example |

| N-H Stretch (imino) | 3400 - 3180 | 3180 mdpi.com |

| C-H Stretch (aromatic) | 3080 - 3014 | 3080 mdpi.com |

| C=O Stretch (thiazolidinone) | 1733 - 1705 | 1710 mdpi.comresearchgate.net |

| C=N Stretch (imino) | 1650 - 1585 | 1650 mdpi.com |

| C=C Stretch (aromatic) | 1590 - 1500 | 1570 mdpi.com |

| C-S Bend | 730 - 652 | 730 mdpi.com |

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy provides detailed information about the proton environment in the molecule. For the this compound core, a characteristic singlet for the methylene (B1212753) (-CH₂-) protons of the thiazolidinone ring is typically observed around δ 4.20 ppm. mdpi.comresearchgate.net The protons on the aromatic and thiazole (B1198619) rings appear in the downfield region (δ 7.0-8.5 ppm), with their specific chemical shifts and splitting patterns depending on the substitution pattern. nanobioletters.com For example, in 2-Imino-3-[4-(2,4-dichloro-5-fluorophenyl)thiazol-2-yl]-thiazolidin-4-one, the methylene protons appear as a singlet at δ 4.20, while the thiazole proton is observed as a singlet at δ 7.26, and the aromatic protons are seen at δ 7.81 and δ 7.97. mdpi.com

¹³C Nuclear Magnetic Resonance (¹³C NMR) and ¹³C-DEPT-135 Spectroscopy are powerful tools for determining the carbon skeleton of the molecule. The carbonyl carbon of the thiazolidinone ring is typically found in the range of δ 170-178 ppm. mdpi.comnih.gov The imino carbon (C=N) resonates at around δ 150-160 ppm. nih.gov The methylene carbon (-CH₂-) of the thiazolidinone ring appears further upfield. mdpi.com ¹³C-DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiments are particularly useful for distinguishing between CH, CH₂, and CH₃ groups, which aids in the unambiguous assignment of carbon signals. researchgate.net

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Derivatives

| Moiety | Proton (¹H NMR) | Carbon (¹³C NMR) |

| Thiazolidinone C=O | - | 170.1 - 178.3 mdpi.comnih.gov |

| Thiazolidinone CH₂ | 3.90 - 4.39 (s or dd) mdpi.comnanobioletters.commdpi.com | 32.4 - 35.8 mdpi.comrsc.org |

| Imino C=N | - | 152.0 - 160.2 nih.govrsc.org |

| Thiazole CH | 6.77 - 7.26 (s) mdpi.comrsc.org | 105.6 - 114.8 mdpi.comrsc.org |

| Aromatic CH | 7.13 - 8.12 (m) nanobioletters.com | 121.0 - 144.0 rsc.org |

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns. The molecular ion peak [M+H]⁺ is typically observed, confirming the expected molecular formula. nanobioletters.comnih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, further validating the elemental composition of the molecule. mdpi.comnih.gov

Chromatographic Methods for Purity Assessment and Isolation (e.g., TLC)

Chromatographic techniques are essential for monitoring the progress of chemical reactions and for assessing the purity of the final products. researchcommons.orgnih.gov

Thin Layer Chromatography (TLC) is a simple, rapid, and widely used method for these purposes. researchcommons.orgimpactfactor.org In the synthesis of this compound derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the product. nih.gov The purity of the synthesized compounds is confirmed by the appearance of a single spot on the TLC plate. Various solvent systems, such as mixtures of hexane and ethyl acetate (e.g., 7:3) or petroleum ether and ethyl acetate (e.g., 8:2), are commonly employed as the mobile phase, with visualization often achieved using UV light at 254 nm. rsc.orgnih.govimpactfactor.org

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique that provides the percentage composition of elements (primarily carbon, hydrogen, and nitrogen) in a compound. This data is used to verify that the empirical formula of the synthesized derivative matches the expected molecular formula. mdpi.comnanobioletters.com For newly prepared compounds, the experimentally determined percentages of C, H, and N are compared with the calculated values, and a close correlation (typically within ±0.4%) provides strong evidence for the compound's identity and purity. mdpi.comnanobioletters.com

Interactive Data Table: Comparison of Calculated vs. Found Elemental Analysis Data for Selected Derivatives

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) |

| 2-Imino-3-[4-(2,4-dichloro-5-fluorophenyl)thiazol-2-yl]-thiazolidin-4-one | C₁₂H₆Cl₂FN₃OS₂ | C | 39.81 | 39.79 mdpi.com |

| H | 1.71 | 1.67 mdpi.com | ||

| N | 11.54 | 11.60 mdpi.com | ||

| 2-Imino-3-[4-(2,4-dichlorophenyl)thiazol-2-yl]-thiazolidin-4-one | C₁₂H₇Cl₂N₃OS₂ | C | 46.67 | 46.68 mdpi.com |

| H | 2.31 | 2.28 mdpi.com | ||

| N | 13.58 | 13.61 mdpi.com | ||

| 3-(4-(Adamantan-1-yl)thiazol-2-yl)-2-(2-chlorophenyl)thiazolidin-4-one | C₂₂H₂₃ClN₂OS₂ | C | 61.31 | 61.48 rsc.org |

| H | 5.38 | 5.30 rsc.org | ||

| N | 6.50 | 6.47 rsc.org |

X-ray Crystallography for Absolute Stereochemistry and Conformation

For thiazolidinone derivatives, X-ray analysis reveals important structural features. For example, the crystal structure of 2-Imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one showed that the thiazolidinone ring is essentially planar. nih.gov The analysis of related structures also demonstrates that the various ring systems within the molecule are often not coplanar. In 1-cyclohexyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one, the thiazolidinone, nitrophenyl, and cyclohexyl rings are nearly perpendicular to each other. nih.gov Such studies are invaluable for understanding the molecule's shape and how it might interact with biological targets. The data obtained from X-ray crystallography, including unit cell dimensions and dihedral angles, provides unequivocal proof of the synthesized structure. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient, sustainable, and versatile synthetic routes is paramount for expanding the chemical diversity of 2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one derivatives. Future research is increasingly focused on moving beyond traditional multi-step syntheses towards more sophisticated and eco-friendly approaches.

Key areas of exploration include:

One-Pot, Multi-Component Reactions (MCRs): These reactions, where multiple reactants are combined in a single vessel to form the final product, offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. nih.govnih.gov Researchers are exploring novel MCRs that allow for the direct construction of the complex thiazolidinone core from simple starting materials. For instance, one-pot protocols involving the cyclo-condensation of an aromatic amine, a carbonyl compound, and thioglycolic acid are being optimized. researchgate.net

Novel Catalytic Systems: The use of advanced catalysts can dramatically improve reaction rates, yields, and selectivity. Future pathways involve the use of various catalysts:

Metal Catalysts: Copper-catalyzed protocols are being developed for the one-pot, two-step synthesis of thiazolidin-2-imines from primary amines, aldehydes, terminal alkynes, and isothiocyanate derivatives. nih.gov

Biocatalysts: Enzymes and whole-cell systems, such as Baker's yeast (Saccharomyces cerevisiae), are being investigated to catalyze various organic transformations under mild and environmentally benign conditions, offering high stereoselectivity. researchgate.net

Green Catalysts: Biodegradable catalysts like thiamine (B1217682) hydrochloride (Vitamin B1) are being employed to facilitate eco-friendly synthesis. researchgate.net

Alternative Energy Sources: Microwave irradiation and ultrasonic irradiation are being utilized to accelerate reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net

| Synthetic Strategy | Key Features | Example Catalyst/Condition | Reference |

|---|---|---|---|

| Multi-Component Cyclo-condensation | Combines aldehydes, amines, and thioglycolic acid in a single step. | Vanadyl sulfate (B86663) (VOSO₄) under ultrasonic irradiation. | nih.gov |

| One-Pot, Four-Component Reaction | Simultaneous introduction of all reagents for thiazolidin-2-imine synthesis. | Magnetized nano Fe₃O₄-SiO₂@Glu-Cu(II). | nih.gov |

| Domino Reaction | Involves sequential reactions where subsequent transformations occur based on functionalities generated in the previous step. | Reaction of amino acid esters with imidoylisothiocyanates. | researchgate.net |

| Solvent-Free Synthesis | Reduces environmental impact by eliminating the need for harmful solvents. | Microwave irradiation. | researchgate.net |

Design and Synthesis of Highly Selective and Potent Modulators of Specific Biological Targets

A primary goal in medicinal chemistry is the design of molecules that interact with high affinity and selectivity with a single biological target, thereby maximizing therapeutic efficacy and minimizing off-target effects. The 2-imino-thiazolidin-4-one scaffold has proven to be highly adaptable for this purpose. mdpi.commdpi.com

Future research is centered on creating derivatives that are precisely tailored to modulate specific enzymes, receptors, or other proteins implicated in disease. A notable success in this area is the development of potent and selective agonists for the sphingosine-1-phosphate receptor 1 (S1P1). nih.govacs.org Agonists of this receptor are promising for the treatment of autoimmune disorders. nih.govacs.org Through detailed structure-activity relationship (SAR) studies, researchers have optimized the 2-imino-thiazolidin-4-one core to produce compounds like ACT-128800, which demonstrates high potency and oral activity as an S1P1 receptor agonist. nih.gov

Other targeted applications being explored include:

Enzyme Inhibition: Derivatives are being designed as inhibitors for various enzymes, including cell division cycle phosphatase (CDC25A) for cancer therapy and bacterial Type III secretion systems (T3SS) as a novel antibacterial strategy. nih.govnih.gov

Receptor Modulation: Beyond S1P1, efforts are underway to design modulators for other G-protein coupled receptors and tyrosine kinases that are key targets in oncology. nih.gov

Antimicrobial Agents: Modifications to the core structure are being made to enhance activity against specific bacterial and fungal pathogens, with studies identifying derivatives with potent effects against strains like S. Typhimurium and fungi. researchgate.netmdpi.com

| Biological Target | Therapeutic Area | Example Compound Class | Key Finding | Reference |

|---|---|---|---|---|

| Sphingosine-1-phosphate receptor 1 (S1P1) | Autoimmune Disorders | 2-imino-thiazolidin-4-one derivatives (e.g., ACT-128800) | Identified potent, selective, and orally active agonists. | nih.govacs.org |

| CDC25A Phosphatase | Cancer | 2-(thienothiazolylimino)-1,3-thiazolidin-4-one analogues | Compound showed potent CDC25A inhibitory activity with an IC₅₀ value of 6.2 ± 1.0 µM. | nih.gov |

| Bacterial Type III Secretion System (T3SS) | Infectious Disease | Tris-aryl substituted 2-imino-5-arylidenethiazolidin-4-ones | Identified a pharmacophore essential for T3SS inhibition in Salmonella enterica. | nih.gov |

| E. coli Mur B / Fungal CYP51 | Infectious Disease | 2,3-diaryl-thiazolidin-4-ones | Docking studies suggest these enzymes as probable targets for antibacterial and antifungal action. | mdpi.com |

Advanced Mechanistic Studies at the Molecular and Cellular Levels

Understanding precisely how a compound exerts its biological effect is crucial for rational drug design and optimization. Future research is moving beyond preliminary activity screening to in-depth mechanistic studies at the molecular and cellular levels. These investigations aim to elucidate the exact binding interactions, conformational changes, and downstream cellular consequences of target modulation by this compound derivatives.

Techniques being employed include:

X-ray Crystallography: Determining the three-dimensional structure of a derivative bound to its protein target provides definitive evidence of the binding mode and identifies key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov

Molecular Docking and Simulation: Computational methods are used to predict and analyze the binding of these compounds to their target proteins. mdpi.commdpi.com These studies can rationalize observed SAR and guide the design of new analogues with improved affinity. Docking studies have suggested the probable involvement of E. coli Mur B and fungal CYP51 inhibition in the antimicrobial action of some thiazolidin-4-ones. mdpi.com

NMR Spectroscopy: Advanced NMR techniques (e.g., 2D-COSY, 2D-NOESY) are used to determine the conformation of these molecules in solution, which is critical for understanding how they fit into a protein's active site. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. mdpi.comnih.gov For the this compound scaffold, these computational tools are being integrated to enhance the efficiency of the discovery pipeline.

Emerging applications include:

Predictive Modeling (QSAR): ML algorithms are used to build Quantitative Structure-Activity Relationship (QSAR) models that can predict the biological activity of novel, unsynthesized derivatives based on their chemical structure. nih.gov

Virtual Screening: AI can rapidly screen vast virtual libraries of compounds to identify those most likely to be active against a specific biological target, prioritizing synthetic efforts. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch, optimized for desired properties such as high potency, selectivity, and favorable pharmacokinetic profiles. mdpi.com

Reaction Prediction and Synthesis Planning: AI tools can help chemists devise the most efficient synthetic routes for novel derivatives, accelerating the synthesis phase. nih.gov

Investigation of Multi-Targeting Approaches

For complex multifactorial diseases like cancer, targeting a single protein is often insufficient. The development of drugs that can simultaneously modulate multiple targets offers a promising therapeutic strategy. researchgate.net The structural versatility of the 2-imino-thiazolidin-4-one core makes it an attractive scaffold for designing multi-target agents.

Research is underway to develop derivatives that can, for example, inhibit multiple tyrosine kinases involved in cancer cell proliferation and angiogenesis. nih.gov By carefully modifying the substituents at different positions on the thiazolidinone ring, it is possible to create compounds that fit into the binding sites of several distinct proteins. This polypharmacological approach could lead to more effective therapies with a reduced likelihood of developing drug resistance. nih.gov The thiazolidine-2,4-dione nucleus, a related structure, has been explicitly identified as a multi-targeted scaffold, with some derivatives designed to affect cell proliferation, differentiation, and apoptosis through various mechanisms. researchgate.net

Development of Nanocarrier Systems for Targeted Delivery

Even a highly potent drug can be ineffective if it does not reach its intended target in the body. Nanotechnology offers a solution by encapsulating therapeutic agents in nanocarriers, which can improve solubility, stability, and biodistribution. mdpi.commdpi.com The development of nanocarrier systems for this compound derivatives is an emerging research avenue aimed at enhancing their therapeutic index. globalresearchonline.net

Types of nanocarriers being investigated include:

Liposomes: Phospholipid vesicles that can encapsulate both hydrophilic and hydrophobic drugs.

Polymeric Nanoparticles: Made from biodegradable and biocompatible polymers, allowing for controlled and sustained release of the encapsulated compound. nih.gov

Nanostructured Lipid Carriers (NLCs): These carriers offer enhanced drug loading capacity and stability compared to other lipid-based systems. nih.gov

Magnetic Nanoparticles: Iron oxide nanoparticles can be used to guide the drug to a specific site using an external magnetic field, minimizing systemic exposure. nih.gov

The goal of these systems is to achieve targeted delivery, where the nanocarrier preferentially accumulates in diseased tissue (e.g., a tumor) while sparing healthy cells, thereby improving efficacy and reducing side effects. mdpi.comglobalresearchonline.net

Q & A

Q. What are the optimal synthetic routes for preparing 2-Imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one derivatives?

The compound and its derivatives are typically synthesized via cyclocondensation reactions. A widely used method involves reacting thiazole-2-carboxamides with thiourea derivatives in ethanol under reflux conditions. For example, Ostapiuk et al. (2012) achieved high yields by using 5-benzyl-1,3-thiazol-2-yl precursors and thiourea in ethanol with catalytic acetic acid, followed by recrystallization . Alternative methods include microwave-assisted synthesis to reduce reaction times while maintaining yield integrity.

Q. Which characterization techniques are essential for confirming the structure of this compound?

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

- FT-IR : Identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹).

- NMR (¹H/¹³C) : Confirms hydrogen and carbon environments, such as the imino proton (δ ~12 ppm in DMSO-d₆) and thiazolidinone carbons .

- X-ray crystallography : Resolves bond lengths and angles (e.g., C2–N1 bond length of 1.35 Å in the thiazolidinone ring) and intermolecular interactions like N–H···O hydrogen bonds .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

In vitro antimicrobial activity is commonly evaluated using agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Cytotoxicity can be assessed via MTT assays on mammalian cell lines. Structure-activity relationship (SAR) studies often focus on substituents at the thiazole or thiazolidinone rings to modulate potency .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Challenges include disorder in aromatic substituents and weak hydrogen-bonding networks. Using high-resolution synchrotron data and SHELXL refinement (e.g., anisotropic displacement parameters for non-H atoms) improves accuracy. For example, Zia-ur-Rehman et al. (2011) resolved stacking interactions in the nitro-substituted derivative by analyzing π–π distances (3.6–3.8 Å) and S···O contacts (3.2 Å) .

Q. How do computational methods like DFT enhance understanding of this compound’s reactivity?

Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites via Fukui indices and molecular electrostatic potential (MEP) maps. For thiazolidinones, the imino nitrogen and carbonyl oxygen are often reactive centers. HOMO-LUMO gaps (~4.5 eV) correlate with stability against oxidation, while docking studies (e.g., AutoDock Vina) model interactions with biological targets like bacterial dihydrofolate reductase .

Q. How can researchers address contradictions in reported antimicrobial data across derivatives?

Discrepancies may arise from variations in assay protocols (e.g., inoculum size, solvent controls) or substituent electronic effects. A systematic approach includes:

Q. What strategies optimize solvent and catalyst selection in green synthesis of this compound?

Ethanol/water mixtures reduce toxicity, while microwave irradiation enhances efficiency (yields >85% in 2 hours vs. 8 hours conventionally). Catalysts like p-toluenesulfonic acid (PTSA) improve cyclization kinetics. Ostapiuk et al. (2012) demonstrated that substituting traditional bases with biodegradable ionic liquids (e.g., choline chloride-urea) reduces waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。